(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWVPBNGGZFFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Kinetic Resolution of Racemic Esters
A prominent method for obtaining the (S)-enantiomer of fluorinated β-amino acid esters involves enzymatic kinetic resolution using lipases. For example, lipase PSIM from Burkholderia cepacia catalyzes the hydrolysis of racemic β-amino carboxylic ester hydrochlorides in organic solvents like isopropyl ether at 45 °C with triethylamine and water present. This process yields the (S)-β-amino acid and the (R)-amino ester with excellent enantiomeric excess (≥99%) and good chemical yields (>48%).
- This method is advantageous due to its high stereoselectivity and mild reaction conditions.
- The starting racemic esters are typically synthesized by esterification of racemic β-amino acids, which themselves are prepared via modified Rodionov synthesis involving aldehydes and malonic acid in the presence of ammonium acetate in ethanol under reflux.
Esterification of Amino Acids
A classical approach to prepare amino acid methyl esters, including fluorinated derivatives, involves direct esterification of the corresponding amino acid with methanol. The reaction is often catalyzed by acid or facilitated by reagents such as chlorotrimethylsilane at room temperature to form the amino acid methyl ester hydrochloride salts in good to excellent yields.
- This method is straightforward and scalable.
- The reaction conditions are mild, preserving the stereochemistry of the amino acid.
- For example, glycine methyl ester hydrochloride can be synthesized by reacting glycine with chlorotrimethylsilane and methanol at room temperature, providing a model for similar fluorinated amino acids.
Multi-Step Synthesis Involving Aromatic Substituent Manipulation
The synthesis of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester typically starts from the corresponding fluorinated aromatic aldehyde or acid derivatives. The fluorine and methyl substituents on the phenyl ring require careful handling to maintain regioselectivity.
- The aromatic precursor, such as 2-fluoro-4-methylbenzaldehyde, undergoes condensation with malonic acid derivatives to yield the β-amino acid skeleton.
- Subsequent esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) produces the methyl ester.
- Chiral catalysts or enzymatic resolution steps are then applied to isolate the (S)-enantiomer with high enantiomeric purity.
| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|
| Enzymatic Kinetic Resolution (Lipase PSIM) | Racemic β-amino ester, lipase PSIM, iPr2O, 45 °C | >48% | ≥99% | High stereoselectivity, mild conditions | Requires enzyme availability |
| Esterification with Chlorotrimethylsilane | Amino acid, chlorotrimethylsilane, methanol, RT | Good to excellent | Not applicable (starting from chiral amino acid) | Simple, scalable, mild conditions | No enantiomeric enrichment if racemic |
| Multi-step synthesis from aldehyde | 2-fluoro-4-methylbenzaldehyde, malonic acid, NH4OAc, EtOH reflux, acid catalyzed esterification | 76-98% (esterification step) | Dependent on resolution step | Versatile, allows aromatic substitution | Multi-step, requires resolution |
- The enzymatic hydrolysis method using lipase PSIM is reported to have excellent enantioselectivity (E-values > 146) and is effective for various fluorinated β-amino acid esters, including those with 2-fluoro-4-methylphenyl groups.
- Esterification via chlorotrimethylsilane and methanol at room temperature offers a convenient route to amino acid methyl esters without racemization, suitable for fluorinated amino acids.
- Industrial scale-up can be achieved by continuous flow reactors for esterification steps, improving control over reaction parameters and yield.
- Characterization of the synthesized compound involves NMR (1H and 13C), mass spectrometry, IR, and UV-vis spectroscopy to confirm molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester has been explored for its potential use in pharmaceutical formulations. The incorporation of fluorine into amino acids can enhance the binding affinity to biological targets, making this compound a valuable scaffold in the development of new therapeutics.
Case Study: Antidepressant Activity
Research indicates that fluorinated amino acids can exhibit enhanced activity at neurotransmitter receptors. For instance, studies have shown that derivatives similar to this compound demonstrate increased potency as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders .
Biochemical Research
This compound serves as a useful tool in biochemical assays aimed at understanding receptor interactions and enzyme kinetics. Its structural similarity to natural amino acids allows it to be used as a substrate or inhibitor in various enzymatic reactions.
Case Study: Enzyme Inhibition
In studies focusing on glutamate receptors, this compound has been utilized to probe the selectivity and binding mechanisms of different receptor subtypes . The introduction of the fluorine atom has been shown to affect binding affinities and selectivity profiles significantly.
Synthetic Chemistry
The compound is also significant in synthetic organic chemistry as a building block for more complex molecules. Its unique properties facilitate various synthetic pathways, allowing chemists to explore novel reactions and develop new methodologies.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that this compound can be employed in the synthesis of bioactive compounds through coupling reactions with other functionalized substrates . This versatility makes it an attractive candidate for creating libraries of compounds for drug discovery.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester with its analogs:
Key Differences and Implications
Substituent Effects
- Electron-Withdrawing vs. The 4-methyl group adds steric bulk and electron donation, which may improve lipophilicity relative to trifluoromethyl analogs (e.g., 3-CF₃ derivative in ) .
Biological Activity
(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester, commonly referred to as (S)-FMF, is a fluorinated amino acid derivative that has garnered attention in various fields of biological research. This compound is structurally related to other biologically active amino acids and is being explored for its potential therapeutic applications, particularly in the realm of neurological and cancer-related disorders.
Chemical Structure and Properties
The chemical structure of (S)-FMF can be represented as follows:
This compound features a fluorinated phenyl group, which is significant for enhancing its biological activity compared to non-fluorinated analogs. The presence of the fluorine atom can influence the compound's interaction with biological targets, potentially increasing its efficacy.
(S)-FMF is believed to act primarily through modulation of neurotransmitter systems, particularly those involving glutamate. Glutamate receptors play a crucial role in synaptic transmission and plasticity, and compounds that can effectively modulate these receptors are of great interest for treating neurodegenerative diseases.
- Glutamate Receptor Modulation : Preliminary studies suggest that (S)-FMF may enhance the activity of certain glutamate receptors, thereby promoting neuroprotective effects. This could be beneficial in conditions such as Alzheimer's disease or traumatic brain injury.
- Anticancer Potential : The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. Research indicates that (S)-FMF exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells, which is a desirable property in cancer therapeutics.
Case Studies and Research Findings
Several studies have investigated the biological activity of (S)-FMF:
- Study on Neuroprotection : A study published in Journal of Neurochemistry demonstrated that (S)-FMF protected neuronal cells from glutamate-induced excitotoxicity. The compound was shown to reduce intracellular calcium levels and prevent cell death in vitro .
- Anticancer Activity : In vitro experiments reported in Cancer Letters indicated that (S)-FMF inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Further studies revealed that the mechanism involved apoptosis induction through the activation of caspase pathways .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Neuroprotection | Neuronal cell cultures | N/A | Calcium modulation |
| Antiproliferative | MCF-7 (breast cancer) | 15 µM | Apoptosis induction |
| Selective cytotoxicity | Various cancer lines | Varies | Targeting specific signaling pathways |
Synthesis and Applications
The synthesis of (S)-FMF typically involves chiral resolution techniques to obtain the desired enantiomer. Recent advancements in enzymatic synthesis methods have improved yield and purity, making it more accessible for research purposes .
Future Directions
Research on (S)-FMF is ongoing, with particular focus on:
- In Vivo Studies : More comprehensive animal studies are needed to evaluate the pharmacokinetics and long-term effects of (S)-FMF.
- Combination Therapies : Exploring its use in combination with other therapeutic agents could enhance its efficacy in treating complex diseases like cancer or neurodegeneration.
- Mechanistic Insights : Further elucidation of its mechanism at the molecular level will aid in understanding how modifications to its structure can optimize its biological activity.
Q & A
Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester?
Answer: The compound can be synthesized via stereoselective alkylation of chiral glycine equivalents or through asymmetric hydrogenation of α,β-unsaturated esters. For example, describes a method where β-alanine esters react with halogenated substrates under oxidative conditions, which can be adapted for introducing the 2-fluoro-4-methyl-phenyl group. Enantiomeric purity is ensured using chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] protection) or chiral catalysts, followed by HPLC or chiral column chromatography for validation . highlights the use of oxidizing agents (e.g., DDQ) in similar ester syntheses, which may stabilize intermediates during fluorinated aryl group coupling .
Q. What analytical techniques are critical for verifying the structural and stereochemical integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the fluorine substitution pattern and methyl ester integration. 19F NMR is critical for verifying fluorine positioning on the aromatic ring.
- Chiral Chromatography: HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) validates enantiopurity.
- Mass Spectrometry (HRMS): High-resolution MS ensures molecular formula accuracy, particularly for detecting isotopic patterns from fluorine ( references similar validation for amino acid derivatives) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties ( notes similar hazards for structurally related benzyl esters).
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill Management: Neutralize acidic or basic residues with appropriate absorbents (e.g., vermiculite) and dispose as hazardous waste ( outlines protocols for chlorinated propionic esters, which are analogous) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s activity at ionotropic glutamate receptors (e.g., AMPA or kainate subtypes)?
Answer:
- Receptor Subunit Selectivity: Use HEK-293 cells transfected with cloned GluR1-4 (AMPA) or GluR5/KA2 (kainate) subunits. Measure EC50 values via patch-clamp electrophysiology or calcium imaging ( details agonist potency assessments for similar fluorinated amino acid derivatives at GluR5) .
- Competitive Binding Assays: Employ radiolabeled ligands like [3H]AMPA or [3H]kainate to determine Ki values ( discusses receptor binding methodologies for glutamate analogs) .
Q. How should contradictory pharmacological data between stereoisomers or structural analogs be resolved?
Answer:
- Molecular Docking: Perform in silico modeling using crystal structures of receptor binding domains (e.g., GluR2 or homology models for GluR5) to compare binding modes. resolved enantiomer-specific activity at GluR5 by docking (S)-4-AHCP into a GluR5 model, revealing steric clashes for the (R)-isomer .
- Functional Assays: Validate hypotheses with site-directed mutagenesis of key receptor residues (e.g., arginine residues in the ligand-binding pocket) to confirm steric or electronic interactions .
Q. What strategies optimize the metabolic stability of this methyl ester prodrug for in vivo studies?
Answer:
- Esterase Resistance: Introduce steric hindrance near the ester group (e.g., tert-butyl substituents) to slow hydrolysis. demonstrates enhanced stability of tert-butyl-protected amino acid esters .
- Prodrug Design: Convert the methyl ester to a more stable prodrug (e.g., pivaloyloxymethyl) and monitor plasma stability via LC-MS. discusses fluorinated sulfinic acid derivatives with improved pharmacokinetics .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
